molecular formula C12H9N3OS B8612014 6-amino-4-phenylthieno[2,3-d]pyridazin-7-one

6-amino-4-phenylthieno[2,3-d]pyridazin-7-one

Cat. No.: B8612014
M. Wt: 243.29 g/mol
InChI Key: IBORBNUBSYDDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-phenylthieno[2,3-d]pyridazin-7-one is a heterocyclic compound that features a thieno[2,3-d]pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-phenylthieno[2,3-d]pyridazin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienyl and phenyl derivatives under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-phenylthieno[2,3-d]pyridazin-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-amino-4-phenylthieno[2,3-d]pyridazin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-amino-4-phenylthieno[2,3-d]pyridazin-7-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound shares a similar thieno[2,3-d] core structure but differs in the functional groups attached.

    6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione: Another similar compound with a thieno[2,3-d] core, but with different substituents.

Uniqueness

6-amino-4-phenylthieno[2,3-d]pyridazin-7-one is unique due to its specific amino and phenyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

6-amino-4-phenylthieno[2,3-d]pyridazin-7-one

InChI

InChI=1S/C12H9N3OS/c13-15-12(16)11-9(6-7-17-11)10(14-15)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

IBORBNUBSYDDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=C2C=CS3)N

Origin of Product

United States

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